1-(4-fluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine
Description
1-(4-Fluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine (CAS: 1856041-06-9) is a fluorinated aromatic amine derivative with a pyrazole-containing side chain. Its molecular formula is C₁₂H₁₄FN₃, and its structure features a 4-fluorophenyl group linked via a methanamine bridge to a 1-methyl-1H-pyrazol-5-ylmethyl moiety.
Properties
Molecular Formula |
C12H15ClFN3 |
|---|---|
Molecular Weight |
255.72 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H14FN3.ClH/c1-16-12(6-7-15-16)9-14-8-10-2-4-11(13)5-3-10;/h2-7,14H,8-9H2,1H3;1H |
InChI Key |
CVTSEGDXPAVLIU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCC2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine typically involves the reaction of 4-fluorobenzylamine with 1-methyl-1H-pyrazole-5-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-fluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-fluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
Physicochemical Properties
- Lipophilicity : The target compound’s logP is estimated to be ~2.5 (calculated using fragment-based methods), lower than the thienyl analog (logP ~3.2) due to the sulfur atom’s hydrophobicity .
- Solubility : The 4-fluorophenyl group enhances aqueous solubility compared to chloro or trifluoromethyl analogs, as fluorine’s electronegativity promotes polar interactions .
Biological Activity
1-(4-fluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine, a compound with the molecular formula C₁₂H₁₄FN₃, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Recent studies indicate that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to 1-(4-fluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine have shown efficacy against various cancer cell lines. In particular:
- HeLa Cells : The compound demonstrated an inhibition rate of approximately 54.25% in HeLa cells, which are cervical cancer cells .
- HepG2 Cells : It also inhibited proliferation in HepG2 liver cancer cells by about 38.44% .
These results suggest that the compound may interfere with cancer cell growth and proliferation.
Anti-inflammatory Activity
The compound has shown promise as an anti-inflammatory agent. Similar pyrazole derivatives have been recognized for their ability to inhibit the release of pro-inflammatory cytokines such as TNF-alpha (TNF-α) and IL-6 in various models, indicating a potential mechanism for reducing inflammation .
The biological activity of 1-(4-fluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine can be attributed to its interaction with specific molecular targets:
- MK2 Inhibition : It is suggested that the compound may act as an inhibitor of MK2, a kinase involved in inflammatory signaling pathways . This interaction could lead to reduced phosphorylation of HSP27 and decreased cytokine release.
Structure-Activity Relationship (SAR)
The structure of 1-(4-fluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is crucial for its biological activity. Modifications at the pyrazole ring and phenyl groups can significantly influence its potency and selectivity. For example:
Case Studies
Several case studies have explored the biological effects of compounds related to 1-(4-fluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine:
- In Vivo Models : In animal models, compounds with similar structures have demonstrated significant anti-inflammatory effects, leading to decreased levels of TNF-α and IL-6 in serum .
- Cell Line Studies : Laboratory studies involving various human cancer cell lines have shown that these compounds can inhibit cell proliferation effectively while sparing normal fibroblast cells from toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
